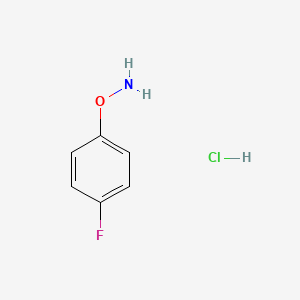

O-(4-fluorophenyl)hydroxylamine hydrochloride

Description

Significance of O-Aryl Hydroxylamines as Versatile Synthetic Intermediates

O-Aryl hydroxylamines serve as valuable and versatile synthetic building blocks in organic chemistry, primarily due to their utility in forming a variety of nitrogen- and oxygen-containing compounds. organic-chemistry.org These intermediates are particularly crucial for the synthesis of complex heterocyclic structures, which form the core of many biologically active molecules. Their significance stems from their role as precursors in reactions that construct key chemical bonds, such as the N-O bond, which is integral to numerous functional groups. nih.gov

One of the prominent applications of O-aryl hydroxylamines is in the synthesis of substituted benzofurans and other N-heterocycles. nih.govorganic-chemistry.org For instance, they can undergo a wikipedia.orgwikipedia.org sigmatropic rearrangement, a powerful transformation for forming carbon-oxygen and carbon-nitrogen bonds, which leads to the creation of diverse heterocyclic scaffolds. nih.gov Modern synthetic methods, such as Palladium-catalyzed cross-coupling reactions, have been developed to efficiently produce O-aryl hydroxylamines from simple aryl halides. organic-chemistry.orgmit.edunih.gov These advanced catalytic systems offer significant advantages over traditional methods, providing access to a broad range of O-aryl hydroxylamines that were previously difficult to prepare, with shorter reaction times and high yields. organic-chemistry.orgnih.gov The ability to readily synthesize these intermediates has expanded their application in creating libraries of compounds for drug discovery and materials science. mit.edu

Historical Context of Fluorinated Aryl Hydroxylamine (B1172632) Chemistry

The development of fluorinated aryl hydroxylamines is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century. wikipedia.orgnih.gov The first synthesis of an organofluorine compound was reported in 1835, and the field saw gradual progress with key discoveries like the halogen exchange method in 1862. wikipedia.orgnih.gov However, the unique properties conferred by the fluorine atom—such as enhanced metabolic stability, bioavailability, and binding affinity—led to a surge in interest in fluorinated organic compounds, particularly in the pharmaceutical and agrochemical industries in the 20th century. nih.govcas.cn

A pivotal moment in the synthesis of fluoroaromatic compounds was the development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann. jk-sci.comchemistrylearner.com This reaction provided a reliable method to introduce a fluorine atom onto an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) intermediate. chemistrylearner.comwikipedia.org This became a classic and essential tool for creating aryl fluorides from primary aromatic amines. jk-sci.comwikipedia.org Although effective, the traditional Balz-Schiemann reaction had limitations, including sometimes harsh conditions and reproducibility issues. nih.gov Over the decades, numerous advancements have been made to overcome these challenges, including the use of different counterions and the development of transition-metal-catalyzed fluorination methods. wikipedia.orgnih.gov These innovations have made the synthesis of complex fluorinated molecules, including fluorinated aryl hydroxylamines, more accessible and efficient, paving the way for their use as specialized reagents in advanced organic synthesis. researchgate.net

Scope and Research Imperatives for O-(4-Fluorophenyl)hydroxylamine Hydrochloride

This compound has emerged as a compound of significant interest due to the strategic placement of the fluorine atom on the phenyl ring. This structural feature can profoundly influence the molecule's reactivity and the properties of its derivatives. evitachem.com The high electronegativity of fluorine can alter the electronic nature of the aromatic ring, which is a critical factor in its synthetic applications and its role in the biological activity of downstream products. cas.cn

Current research is actively exploring its use as a key intermediate in medicinal chemistry and materials science. evitachem.comnbinno.com A primary focus is its application in the synthesis of novel heterocyclic compounds and as a precursor for enzyme inhibitors. evitachem.com For example, hydroxylamine derivatives are being investigated for their ability to modulate the activity of specific enzymes, a critical area in drug discovery. The presence of the 4-fluoro substituent is particularly valuable in this context, as it can enhance binding interactions with biological targets and improve the pharmacokinetic profile of potential drug candidates. The development of efficient synthetic routes utilizing this compound is crucial for accessing new chemical entities with potential therapeutic applications, such as in the creation of brain-penetrant inhibitors for treating diseases like non-small-cell lung cancer. nih.gov

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇ClFNO |

| Molecular Weight | 163.58 g/mol |

| Appearance | Solid |

| General Application | Synthetic Intermediate |

Examples of Heterocycles Synthesized Using Hydroxylamine Derivatives

| Heterocycle Class | Synthetic Utility | Key Reaction Type |

| Benzofurans | Core structure in bioactive compounds. organic-chemistry.org | wikipedia.orgwikipedia.org Sigmatropic Rearrangement organic-chemistry.org |

| Tetrahydroquinolines | Precursors for various N-heterocycles. nih.gov | wikipedia.orgwikipedia.org Sigmatropic Rearrangement/Cyclization nih.govrsc.org |

| Isoxazolidines/Isoxazoles | Privileged scaffolds in medicinal chemistry. rsc.orgresearchgate.net | Cyclization Reactions researchgate.net |

| 1,2,4-Oxadiazoles | Building blocks in synthetic chemistry. researchgate.net | Reaction with N-acetylbenzamides researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

O-(4-fluorophenyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVKBKUIHGLQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1ON)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O 4 Fluorophenyl Hydroxylamine Hydrochloride

Phthalimide-Based Synthetic Strategies

A well-established and versatile method for the synthesis of O-(4-fluorophenyl)hydroxylamine hydrochloride utilizes phthalimide (B116566) chemistry. This multi-step approach offers a reliable pathway to the target compound, beginning with the formation of a key intermediate, N-(4-fluorophenoxy)phthalimide.

N-Hydroxyphthalimide as a Precursor

The synthesis commences with N-hydroxyphthalimide, a readily available and stable starting material. nih.gov This compound serves as the hydroxylamine (B1172632) equivalent, providing the crucial N-O functionality that will ultimately be incorporated into the final product. The presence of the phthalimide group acts as a protecting group for the amine, preventing unwanted side reactions and allowing for controlled functionalization of the hydroxyl group.

Copper-Catalyzed C-O Bond Formation with 4-Fluorophenylboronic Acid

The core of this synthetic strategy lies in the formation of a carbon-oxygen bond between the N-hydroxyphthalimide and a fluorine-containing aromatic ring. This is efficiently achieved through a copper-catalyzed cross-coupling reaction with 4-fluorophenylboronic acid. nih.gov This type of reaction, a variation of the Chan-Lam coupling, is a powerful tool in organic synthesis for the formation of aryl ethers.

The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate, in the presence of a base and a suitable solvent. The boronic acid provides the 4-fluorophenyl group, which is transferred to the oxygen atom of N-hydroxyphthalimide. The exact mechanism is believed to involve a transmetalation step between the copper catalyst and the boronic acid, followed by reductive elimination to form the desired C-O bond and regenerate the active copper species.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| N-Hydroxyphthalimide | 4-Fluorophenylboronic Acid | Copper(II) Acetate | Dichloromethane | Room Temperature | Not specified |

This table is based on the general description of the copper-mediated cross-coupling of N-hydroxyphthalimide and phenylboronic acids. Specific yield for the 4-fluoro derivative was not available in the searched literature.

Post-Synthesis Hydrolysis and Salt Formation

Following the successful synthesis of N-(4-fluorophenoxy)phthalimide, the phthalimide protecting group must be removed to unveil the desired hydroxylamine functionality. This is typically accomplished through hydrazinolysis, a reaction involving hydrazine (B178648) hydrate. nih.gov The hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide (B32825) byproduct and liberating the free O-(4-fluorophenyl)hydroxylamine.

The final step in the synthesis is the formation of the hydrochloride salt. This is achieved by treating the free hydroxylamine with hydrochloric acid. The basic nitrogen atom of the hydroxylamine readily accepts a proton from the acid, forming the stable and often crystalline this compound. This salt form is generally preferred for its improved stability and ease of handling compared to the free base.

Alternative and Emerging Synthetic Routes

Beyond the traditional phthalimide-based approach, researchers are exploring alternative and more direct methods for the synthesis of this compound. These emerging routes aim to improve efficiency, reduce the number of synthetic steps, and utilize different starting materials.

Direct O-Arylation Approaches

Direct O-arylation methods offer a more streamlined approach by forming the C-O bond directly with a hydroxylamine derivative, thereby avoiding the need for a protecting group strategy. One such approach involves the palladium-catalyzed O-arylation of a hydroxylamine equivalent with an aryl halide, such as 4-fluorobromobenzene. This method, while promising, is still under development for the specific synthesis of O-(4-fluorophenyl)hydroxylamine. The key challenge lies in controlling the reactivity to favor O-arylation over N-arylation and in finding suitable catalyst systems that are efficient for this transformation.

Reductive Nitration Pathways

Another alternative strategy involves the reduction of a nitroaromatic precursor. In this pathway, 4-fluoronitrobenzene serves as the starting material. The nitro group can be selectively reduced to a hydroxylamine functionality under controlled conditions. Various reducing agents can be employed for this transformation, including catalytic hydrogenation or the use of metallic reductants like zinc dust in the presence of an acid. The success of this method hinges on carefully controlling the reduction potential to stop at the hydroxylamine stage and prevent further reduction to the corresponding aniline. While conceptually straightforward, achieving high selectivity for the hydroxylamine can be challenging.

| Starting Material | Reducing Agent | Product | Selectivity |

| 4-Fluoronitrobenzene | Zinc Dust/Acid | O-(4-fluorophenyl)hydroxylamine | Variable |

| 4-Fluoronitrobenzene | Catalytic Hydrogenation | O-(4-fluorophenyl)hydroxylamine | Dependent on catalyst and conditions |

This table illustrates the general concept of the reductive nitration pathway. Specific selectivity data for the synthesis of O-(4-fluorophenyl)hydroxylamine was not available in the provided search results.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. organic-chemistry.orgnih.govresearchgate.net The application of microwave irradiation to the synthesis of O-aryl hydroxylamines can significantly reduce reaction times compared to conventional heating methods. organic-chemistry.org The optimization of microwave-assisted synthesis involves a systematic investigation of various reaction parameters to achieve the highest possible yield and purity in the shortest time.

Key parameters that are typically optimized include the choice of catalyst and ligand, the base, the solvent, the reaction temperature, and the duration of microwave irradiation. For the synthesis of related O-aryl hydroxylamines, studies have shown that different combinations of these factors can have a profound impact on the reaction outcome. For instance, in the palladium-catalyzed O-arylation of ethyl acetohydroximate, the selection of a bulky biarylphosphine ligand has been shown to be crucial for achieving high yields under mild conditions. organic-chemistry.org

While specific data for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the general principles of optimizing such reactions can be extrapolated from similar transformations. A design of experiments (DoE) approach can be employed to efficiently explore the parameter space and identify the optimal conditions. researchgate.net

Table 1: Hypothetical Optimization of Microwave-Assisted Synthesis of an O-Aryl Hydroxylamine Derivative

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 30 | 75 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 120 | 15 | 88 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | THF | 80 | 60 | 65 |

| 4 | Pd₂(dba)₃ (1) | tBuXPhos (3) | NaOtBu | DME | 110 | 20 | 92 |

This table is illustrative and based on general findings in palladium-catalyzed O-arylation reactions. The optimal conditions for this compound would require specific experimental validation.

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign processes. This involves a holistic approach that considers all aspects of the chemical transformation, from the choice of starting materials to the final product isolation.

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally friendly solvents. For the synthesis of hydroxylamine derivatives, researchers have explored the use of greener alternatives. For instance, water has been successfully employed as a solvent in the synthesis of isoxazol-5(4H)-ones from hydroxylamine hydrochloride and other reagents, demonstrating the feasibility of aqueous reaction media for related transformations. niscpr.res.in

Catalyst Systems for Enhanced Sustainability

The development of highly efficient and recyclable catalyst systems is a cornerstone of green chemistry. In the synthesis of O-aryl hydroxylamines, the focus is on creating catalysts that exhibit high turnover numbers and can be easily separated from the reaction mixture and reused.

For O-arylation reactions, copper-based catalysts have been explored as a more sustainable alternative to palladium, given copper's greater abundance and lower cost. isca.me Research into heterogeneous catalysts, where the catalyst is immobilized on a solid support, is also a promising area. Heterogeneous catalysts can be readily filtered off at the end of the reaction, simplifying purification and enabling catalyst recycling.

Recent advancements in catalyst design include the development of robust metal-organic frameworks (MOFs) that can act as efficient and recyclable catalysts for O-arylation reactions. isca.me These materials offer a high density of active sites and can be engineered for enhanced stability and catalytic activity. The use of such sustainable catalyst systems can significantly reduce the environmental impact associated with the synthesis of this compound.

This compound: A Specialized Reagent in Advanced Organic Synthesis

This compound has emerged as a significant building block in the field of organic chemistry, valued for its role in the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of specialized oxime ether derivatives and various nitrogen-containing heterocyclic systems. The presence of the fluorine atom offers a unique electronic signature, influencing the reactivity and properties of the resulting molecules, making it a reagent of interest in medicinal and agrochemical research.

Derivatives and Analogues of O 4 Fluorophenyl Hydroxylamine Hydrochloride

Structure-Reactivity Relationships of O-Aryl Hydroxylamine (B1172632) Derivatives

The relationship between the structure of O-aryl hydroxylamine derivatives and their reactivity is fundamentally governed by the electronic properties of the substituents on the aromatic ring. The nature of these substituents dictates the electron density of the aryl group, which in turn influences the reactivity of the entire molecule, including the N-O bond of the hydroxylamine moiety. tdl.orgrsc.org

Kinetic studies on related N-acyl-N-phenylhydroxylamines have demonstrated a significant sensitivity to electronic changes. tdl.org Generally, electron-donating groups on the phenyl ring increase the rate of reactions, such as rearrangements, while electron-withdrawing groups decrease the rate. tdl.org This is because electron-donating groups can stabilize positively charged intermediates or transition states that may form during a reaction. lumenlearning.comlibretexts.org

Computational studies, such as Density Functional Theory (DFT), have been employed to quantify these relationships by calculating parameters like bond dissociation enthalpies (BDEs). rsc.org For instance, the BDEs of the N–H and O–H bonds in N-phenylhydroxylamines are affected by substituents at the para-position of the aromatic ring. rsc.org These calculations help in predicting the antioxidant potential and the ease of hydrogen atom transfer, which is a key aspect of their reactivity. rsc.org The solvent can also play a marked role, sometimes altering the reaction mechanism itself based on the electronic nature of the ring substituents. tdl.org

Synthetic Pathways to Modify the Aromatic Ring System

Modifying the aromatic ring of O-(4-fluorophenyl)hydroxylamine allows for the systematic alteration of its properties. Synthetic strategies typically involve either direct functionalization of a pre-existing phenylhydroxylamine core or, more commonly, the synthesis of the hydroxylamine from an already substituted aromatic precursor. The reduction of substituted nitroarenes is a primary route for accessing these compounds. nih.govresearchgate.net

Substituents on the aromatic ring exert their influence through a combination of inductive and resonance effects, which alters the reactivity of the ring and the attached hydroxylamine. lumenlearning.com These effects determine whether a substituent is activating or deactivating towards certain reactions, such as electrophilic aromatic substitution. lumenlearning.comyoutube.com

Activating Groups : These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. They generally direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating Groups : These groups withdraw electron density from the aromatic ring, reducing its nucleophilicity and reactivity. lumenlearning.com Examples include nitro (-NO2), trifluoromethyl (-CF3), and carbonyl (-CO2R) groups. libretexts.org Halogens are also deactivating but are typically ortho, para-directing. libretexts.org Strongly deactivating groups tend to direct incoming electrophiles to the meta position. libretexts.org

The interplay of these electronic effects is crucial in designing synthetic routes and predicting the chemical behavior of analogues. For example, in the reduction of nitroarenes to arylhydroxylamines, electron-withdrawing groups on the aromatic ring generally favor the formation and stability of the hydroxylamine product. researchgate.net

Table 1: Influence of Aromatic Ring Substituents on the Reactivity of O-Aryl Hydroxylamine Derivatives

| Substituent Type | Examples | Electronic Effect | Effect on Ring Reactivity (e.g., EAS) | Impact on Hydroxylamine Moiety |

|---|---|---|---|---|

| Strongly Activating | -OH, -NH2, -OR | Strong π-donation | Increases rate significantly (ortho, para-directing) | Increases electron density on oxygen and nitrogen |

| Moderately Activating | -CH3, -R (Alkyl) | Inductive donation | Increases rate moderately (ortho, para-directing) | Slightly increases electron density |

| Deactivating (Halogens) | -F, -Cl, -Br | Inductive withdrawal, π-donation | Decreases rate (ortho, para-directing) | Decreases electron density through induction |

| Deactivating | -NO2, -CN, -CF3, -COOR | Strong inductive and/or resonance withdrawal | Decreases rate significantly (meta-directing) | Significantly decreases electron density |

Creating analogues with additional halogen or nitro groups on the phenyl ring is a common strategy to modify electronic properties.

Halogenation: The introduction of additional halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved through standard electrophilic aromatic substitution reactions. These reactions would typically be performed on a precursor molecule where the hydroxylamine functionality is suitably protected, to prevent side reactions. Alternatively, the synthesis can start from an already poly-halogenated aromatic compound, such as a di- or tri-halonitrobenzene, which is then selectively reduced to the corresponding hydroxylamine. beilstein-journals.org

Nitro-Substitution: Nitro-substituted analogues are of significant interest. The synthesis of compounds like O-(4-nitrophenyl)hydroxylamine or O-(2,4-dinitrophenyl)hydroxylamine typically begins with the corresponding nitro-substituted phenol (B47542) or chlorobenzene. researchgate.netresearchgate.net For example, O-(2,4-dinitrophenyl)hydroxylamine can be efficiently synthesized in a two-step process from 2,4-dinitrochlorobenzene. researchgate.net Similarly, N-nitro-O-(4-nitrophenyl)hydroxylamine has been synthesized from O-(4-nitrophenyl)hydroxylamine via oxidative nitration using potassium or sodium nitrite (B80452) in the presence of an oxidant. researchgate.net These highly electron-deficient analogues serve as potent electrophilic aminating agents. rsc.org

Variations in the Hydroxylamine Moiety

Modifications are not limited to the aromatic ring; altering the hydroxylamine portion of the molecule provides another avenue for creating diverse analogues. These changes can involve adding substituents to the nitrogen atom or altering the conformational flexibility of the N-O backbone.

Introducing substituents onto the nitrogen atom of the hydroxylamine creates N-substituted and N,N-disubstituted derivatives. Historically, alkylation was a common route, though it could suffer from overalkylation. nih.gov Modern synthetic methods offer more control and broader substrate scope.

N-Alkylation and N-Arylation: Direct N-alkylation can be achieved using strong electrophiles. nih.gov For N-arylation, palladium- or copper-catalyzed cross-coupling reactions between a hydroxylamine derivative and an aryl halide are effective methods. organic-chemistry.org

Reductive Amination: This represents a powerful strategy for synthesizing N,O-disubstituted and trisubstituted hydroxylamines. The reaction between an O-substituted hydroxylamine and an aldehyde or ketone, followed by reduction, yields the N-alkylated product. nih.gov

Oxidation of Amines: Secondary amines can be oxidized to form N,N-disubstituted hydroxylamines using various oxidizing agents. nih.govorganic-chemistry.org

These synthetic approaches allow for the creation of a wide range of N-substituted analogues with tailored properties. nih.gov

Controlling the conformational freedom of the molecule is a key strategy in medicinal chemistry and materials science. This involves designing either rigid or flexible analogues.

Rigid Analogues: Conformational rigidity is often introduced to lock the molecule into a specific, biologically active conformation or to improve selectivity for a target. This is typically achieved by incorporating the key functional groups into a cyclic system. researchgate.netnih.gov For an O-aryl hydroxylamine, this could involve creating a fused ring system that constrains the orientation of the aromatic ring relative to the hydroxylamine group. The synthesis of such compounds often requires multi-step sequences to build the constrained scaffold. researchgate.net

Flexible Analogues: In contrast, flexible analogues are designed to allow the molecule to adopt multiple conformations, which can be advantageous for interacting with dynamic biological targets. nih.govmdpi.com Flexibility is achieved by incorporating acyclic linkers, such as alkyl chains, between the core pharmacophores. The synthesis of these analogues often involves coupling different molecular fragments via flexible chains. mdpi.com

The strategic design of both rigid and flexible analogues, based on computational modeling and structure-activity relationship studies, is essential for developing compounds with optimized properties. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Vibrational Spectroscopy (IR, Raman) for Functional Group AnalysisSpecific IR and Raman spectra for O-(4-fluorophenyl)hydroxylamine hydrochloride are not available. An infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine, C-F stretching, C-O stretching, and aromatic C-H and C=C stretching. Raman spectroscopy would provide complementary information on these vibrational modes.

Theoretical and Computational Studies on this compound Currently Unavailable in Publicly Accessible Research

A comprehensive review of publicly available scientific literature reveals a lack of specific theoretical and computational chemistry studies for the compound this compound. While computational chemistry is a powerful tool for understanding molecular properties, detailed research findings—including quantum chemical calculations of electronic structure, reaction pathway elucidations, and predictions of spectroscopic parameters—for this particular molecule have not been identified in accessible academic journals or databases.

Computational chemistry provides deep insights into the behavior of molecules through various established methods. These include:

Quantum Chemical Calculations of Electronic Structure: This area of study focuses on the fundamental electronic properties of a molecule.

Frontier Molecular Orbital (FMO) Analysis: FMO theory is crucial for predicting chemical reactivity. It examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For a compound like this compound, FMO analysis would help predict its reactivity in various chemical reactions.

Electrostatic Potential Mapping (MEP): An MEP chart illustrates the charge distribution across a molecule's surface. It uses a color scale—typically red for electron-rich (negative potential) regions and blue for electron-poor (positive potential) regions—to identify sites susceptible to electrophilic or nucleophilic attack.

Reaction Pathway Elucidation through Computational Modeling: These studies map out the energetic landscape of a chemical reaction, providing a theoretical understanding of its mechanism.

Transition State Characterization: A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for reactants to become products. Computational models are used to locate and characterize the geometry and energy of these fleeting structures, which is essential for calculating reaction rates.

Free Energy Surface Mapping: This involves calculating the free energy of the system as the reactants evolve into products. The resulting surface map reveals the most likely reaction pathways, identifies any intermediate structures, and quantifies the activation energies for each step.

Prediction of Spectroscopic Parameters: Computational methods can predict various types of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. When experimental data is available, comparing it with calculated parameters serves as a benchmark for the accuracy of the computational model.

Despite the utility of these computational methods, specific research applying them to this compound is not presently available. Such studies would be necessary to generate the detailed data tables and specific findings required for a thorough scientific article on its computational profile.

Theoretical and Computational Chemistry Studies

Conformation Analysis and Stereochemical Considerations

The conformational landscape of O-(4-fluorophenyl)hydroxylamine hydrochloride is primarily dictated by the rotational freedom around the C1-O and O-N single bonds. These rotations give rise to various conformers with distinct energies and populations. Theoretical and computational chemistry studies, while not extensively reported for this specific molecule, can be informed by analyses of analogous structures such as p-fluoroanisole and other O-arylhydroxylamines.

The key dihedral angles that define the conformation of the molecule are:

τ1 (C2-C1-O-N): This torsion angle describes the orientation of the hydroxylamine (B1172632) group relative to the plane of the 4-fluorophenyl ring.

τ2 (C1-O-N-H): This torsion angle defines the orientation of the N-H bonds with respect to the C1-O bond.

Rotational Barrier of the C(aryl)-O Bond:

The rotation around the C1-O bond is influenced by the electronic interaction between the oxygen lone pairs and the π-system of the aromatic ring. In molecules like anisole (B1667542) and its derivatives, a planar conformation, where the C-O-C plane is coplanar with the aromatic ring, is generally favored. This planarity maximizes the overlap between the oxygen p-orbital and the aromatic π-electrons, leading to resonance stabilization. However, steric hindrance with ortho-substituents can lead to non-planar arrangements. In the case of O-(4-fluorophenyl)hydroxylamine, the absence of ortho-substituents suggests that a near-planar conformation is the most stable.

Computational studies on p-fluoroanisole, a close analog, indicate a low rotational barrier for the C(aryl)-O bond. The para-fluoro substituent is not expected to introduce significant steric hindrance, and its electronic effect would primarily influence the electron density of the aromatic ring rather than dramatically altering the rotational profile around the C1-O bond. The potential energy surface for the rotation around the C2-C1-O-N (τ1) dihedral angle is expected to show two minima corresponding to planar or near-planar conformations, separated by a relatively low energy barrier.

Conformation of the O-N Bond:

The rotation around the O-N bond (τ2) determines the spatial arrangement of the amine protons. The presence of lone pairs on both the oxygen and nitrogen atoms leads to repulsive interactions that influence the preferred conformation. Ab initio calculations on hydroxylamine (NH₂OH) have shown that the trans conformation is slightly more stable than the gauche conformation. For O-(4-fluorophenyl)hydroxylamine, the bulky 4-fluorophenyl group would likely introduce further steric constraints, influencing the equilibrium between different rotamers.

Stereochemical Considerations:

This compound itself is achiral. However, the nitrogen atom in hydroxylamines can be considered a stereocenter if it is suitably substituted, leading to the possibility of atropisomerism if the rotation around the C-O or O-N bond is sufficiently hindered. Given the expected low rotational barriers in this molecule, stable atropisomers are not anticipated at room temperature. The protonation of the nitrogen atom to form the hydrochloride salt will influence the electronic properties and may slightly alter the conformational preferences and rotational barriers, but it is unlikely to introduce a high degree of rotational restriction.

The following table summarizes the likely low-energy conformations based on the analysis of analogous structures. The energy values are qualitative estimations and would require specific computational studies for precise determination.

| Conformer | τ1 (C2-C1-O-N) | τ2 (C1-O-N-H) | Relative Energy (kcal/mol) | Key Features |

| A | ~0° | ~180° (trans) | 0 (Global Minimum) | Near-planar C-O-N with respect to the ring; trans orientation around the O-N bond. |

| B | ~0° | ~60° (gauche) | Low | Near-planar C-O-N with respect to the ring; gauche orientation around the O-N bond. |

| C | ~90° | ~180° (trans) | Higher | Orthogonal orientation of the hydroxylamine group relative to the ring. |

Future Research Directions and Unexplored Avenues

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages in chemical synthesis, including enhanced safety, reproducibility, and scalability. The selective synthesis of related N-arylhydroxylamines has already been successfully demonstrated in continuous-flow systems, utilizing packed-bed microreactors with heterogeneous catalysts. mdpi.com This precedent suggests a promising future for integrating O-(4-fluorophenyl)hydroxylamine hydrochloride into similar automated platforms.

Future research could focus on developing a telescoped flow synthesis where the reagent itself is generated in-situ from precursors like 4-fluoronitrobenzene and immediately consumed in a subsequent reaction. mdpi.commdpi.com This approach would circumvent the need to isolate the potentially sensitive hydroxylamine (B1172632) intermediate, improving process efficiency and safety. Furthermore, its application as a key reagent in automated synthesis platforms for library generation could be explored. The compound's ability to react cleanly with carbonyl compounds to form stable oxime ethers makes it an ideal candidate for high-throughput synthesis of compound libraries for screening purposes.

| Research Avenue | Potential Benefit | Key Enabling Technology |

| In-situ generation and consumption | Enhanced safety, reduced waste, process intensification | Continuous flow reactors, packed-bed catalysis |

| Automated library synthesis | Rapid generation of diverse chemical entities | High-throughput robotic synthesis platforms |

| Kinetic and mechanistic studies | Precise control over reaction parameters, improved yields | In-line analytical tools (e.g., IR, NMR) |

Catalytic Applications in Organic Transformations

While hydroxylamine hydrochloride itself has been employed as an effective catalyst for reactions such as the synthesis of formamide (B127407) derivatives, the catalytic potential of its O-aryl counterparts remains a nascent field of study. researchgate.netresearchgate.net The electronic properties of the O-(4-fluorophenyl) group could modulate the reactivity and selectivity of the hydroxylamine moiety, opening doors to novel catalytic applications.

One unexplored avenue is its use in organocatalysis. The nitrogen atom could act as a Lewis base or, after in-situ modification, participate in hydrogen bonding to activate substrates. The fluorinated aryl ring could influence catalyst stability and solubility, and potentially engage in non-covalent interactions to control stereoselectivity. Additionally, O-(4-fluorophenyl)hydroxylamine could serve as a precursor to novel ligands for transition metal catalysis. The development of chiral ligands derived from this scaffold could enable new asymmetric transformations.

Bioorthogonal Chemistry and Chemical Biology Probes

Bioorthogonal chemistry involves reactions that can proceed within living systems without interfering with native biochemical processes. nih.gov The reaction between a hydroxylamine and an aldehyde or ketone to form an oxime is a well-established and highly efficient bioorthogonal ligation. nsf.gov this compound is an excellent candidate for developing new chemical biology tools based on this chemistry.

The presence of the 4-fluorophenyl group provides a unique chemical handle. The fluorine atom can be used as a sensitive probe for ¹⁹F NMR spectroscopy, a powerful analytical technique with a very low biological background signal, enabling the tracking and imaging of tagged biomolecules. Future work could involve conjugating this hydroxylamine to reporter molecules (e.g., fluorophores, affinity tags) to create versatile probes for labeling proteins, glycans, or other biomolecules that have been metabolically engineered to contain a carbonyl group. These probes could offer distinct advantages in terms of stability and spectroscopic properties compared to existing reagents. nih.govrsc.org

Development of Novel Materials and Functional Polymers Utilizing O-Aryl Hydroxylamine Linkages

The formation of oxime linkages is a form of "click chemistry" that has been successfully used to create functional polymers and cross-linked materials. researchgate.net Research has demonstrated that polymers containing latent alkoxyamine side-chains can be deprotected and efficiently coupled with various aldehydes and ketones to form highly functionalized materials. researchgate.net The O-aryl hydroxylamine linkage offers a more rigid and potentially more thermally stable alternative to the commonly used O-alkyl linkages.

Future research should explore the polymerization of monomers containing the O-(4-fluorophenyl)hydroxylamine moiety or its protected form. The resulting polymers could exhibit unique properties imparted by the fluorinated aromatic rings, such as altered hydrophobicity, enhanced thermal stability, and specific electronic characteristics. These materials could find applications in areas ranging from advanced coatings and membranes to stimuli-responsive hydrogels, where the reversible nature of the oxime bond under certain conditions could be exploited to create self-healing or degradable materials. nsf.gov

| Polymer Type | Potential Property | Potential Application |

| Linear polymers | High thermal stability, specific solubility | Engineering plastics, advanced coatings |

| Cross-linked networks | Tunable mechanical properties, chemical resistance | Self-healing materials, hydrogels |

| Functionalized surfaces | Modified surface energy, specific binding sites | Biosensors, anti-fouling coatings |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools for building molecular complexity. researchgate.net The nucleophilic nature of the hydroxylamine nitrogen makes this compound a prime candidate for incorporation into new or existing MCRs.

Its participation could lead to the synthesis of novel heterocyclic scaffolds that are otherwise difficult to access. For instance, it could be explored as the amine component in Passerini or Ugi-type reactions, or in novel transition-metal-catalyzed MCRs, to generate diverse libraries of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net The reaction of hydroxylamine hydrochloride with coumarin (B35378) derivatives has been shown to yield unexpected, complex products via multicomponent pathways, highlighting the potential for discovering novel transformations. orientjchem.org

Sustainable Synthetic Strategies for Scalable Production

The traditional synthesis of hydroxylamine and its derivatives often involves multiple steps and harsh reagents. nih.govchemicalbook.com For this compound to be widely adopted, the development of sustainable and scalable production methods is crucial. Recent advances in electrosynthesis and plasma chemistry have demonstrated the production of hydroxylamine from simple, abundant feedstocks like air and water, offering a green alternative to conventional routes. nih.govrepec.org

Future research should aim to adapt these modern synthetic methods for the production of O-aryl hydroxylamines. This could involve the direct, selective electrochemical reduction of 4-fluoronitrobenzene or the development of catalytic systems that can directly couple 4-fluorophenol (B42351) with a sustainable nitrogen source. researchgate.net Integrating these sustainable synthesis steps into a continuous flow process, as discussed in section 8.1, would represent a significant step towards an environmentally benign and economically viable manufacturing process for this valuable chemical building block.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling O-(4-fluorophenyl)hydroxylamine hydrochloride in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use a NIOSH-certified respirator with organic vapor filters for prolonged exposure. For short-term exposure, a half-face respirator may suffice .

- Skin and Eye Protection : Wear nitrile gloves (tested for chemical permeability) and safety goggles. Avoid direct contact, as hydroxylamine derivatives can cause irritation .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Store in airtight containers away from oxidizers due to potential combustibility .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodological Answer :

- Synthetic Route : Typically synthesized via nucleophilic substitution of 4-fluorophenol with hydroxylamine under acidic conditions. Example: React 4-fluorophenol with hydroxylamine hydrochloride in ethanol, catalyzed by HCl, at 60–80°C for 6–8 hours .

- Critical Parameters :

- pH Control : Maintain acidic conditions (pH 2–3) to stabilize the hydroxylamine intermediate.

- Temperature : Excessive heat (>90°C) may lead to decomposition; monitor via TLC or HPLC .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- HPLC with Derivatization : Use pre-column derivatization with reagents like O-(4-methoxybenzyl)-hydroxylamine hydrochloride to enhance UV detection of hydroxylamine derivatives. Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for resolution .

- Mass Spectrometry : Employ ESI-MS in positive ion mode for molecular ion identification (e.g., [M+H]+ at m/z 173.1). Validate purity via isotopic patterns .

- NMR : Confirm structure using ¹⁹F NMR (δ ≈ -115 ppm for para-fluorine) and ¹H NMR (doublet for aromatic protons) .

Advanced Research Questions

Q. How does derivatization with this compound improve monosaccharide detection in complex matrices?

- Methodological Answer :

- Mechanism : Forms stable oxime derivatives with reducing sugars, enhancing chromatographic retention and UV absorbance. Compare to O-(4-methoxybenzyl) derivatives, which may exhibit lower sensitivity for polar monosaccharides .

- Optimization : Adjust derivatization time (30–60 min at 70°C) and reagent-to-sample ratio (2:1 molar excess) to minimize side reactions. Validate using spike-recovery experiments in biological fluids .

Q. What experimental strategies resolve contradictions in redox studies involving hydroxylamine derivatives?

- Methodological Answer :

- Case Study : In iron reduction assays, hydroxylamine hydrochloride may incompletely reduce Fe³⁺ due to competing side reactions. Substitute with ascorbic acid (1–2 mM) for faster, stoichiometric reduction, validated via spectrophotometry at 510 nm (ferrozine assay) .

- Troubleshooting : Monitor reaction pH and dissolved oxygen levels, as hydroxylamine derivatives are prone to autoxidation in alkaline conditions .

Q. What mechanistic insights explain the role of this compound in reductive amination?

- Methodological Answer :

- Pathway : Acts as a mild reductant, transferring electrons via a two-step process: (i) formation of a Schiff base with carbonyl groups, (ii) reduction to secondary amines. Fluorine’s electron-withdrawing effect stabilizes intermediates, reducing side reactions .

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants (k ≈ 10⁻³ M⁻¹s⁻¹) under varying temperatures (25–50°C). Compare to non-fluorinated analogs to assess electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.